Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate
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Description
Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H20FN5O4S and its molecular weight is 493.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its behavior in the body.
Result of Action
Given the wide range of biological activities exhibited by triazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biological Activity
Overview of Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate
This compound is a complex organic compound that incorporates various functional groups, which can influence its biological activity. The presence of a triazole ring and a pyridine moiety suggests potential pharmacological properties.
Chemical Structure and Properties
The compound features:
- Triazole Ring : Known for its role in medicinal chemistry as it can exhibit antifungal and antibacterial properties.
- Pyridine Moiety : Commonly found in many drugs; it can enhance solubility and bioavailability.
- Fluorophenyl Group : Fluorine substitution often increases metabolic stability and lipophilicity.
Biological Activity
The biological activity of this compound can be inferred based on the structural components:
- Antimicrobial Activity : Compounds containing triazole rings are often evaluated for their antimicrobial properties. Studies have shown that triazoles can inhibit fungal growth by targeting ergosterol biosynthesis.
- Anticancer Potential : Pyridine derivatives have been reported to exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The thioacetamido group may interact with various enzymes, potentially acting as an inhibitor in biochemical pathways.
Research Findings
While specific studies on this exact compound may be limited, similar compounds have demonstrated noteworthy biological activities:
Compound Type | Biological Activity | Reference |
---|---|---|
Triazole Derivatives | Antifungal activity | |
Pyridine-based Drugs | Anticancer effects | |
Fluorinated Compounds | Increased metabolic stability |
Case Studies
- Triazole Derivatives in Cancer Therapy : A study demonstrated that triazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential use in chemotherapy regimes.
- Fluorinated Antimicrobials : Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.
Properties
IUPAC Name |
ethyl 3-[[2-[[6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4S/c1-2-34-23(33)15-5-3-7-18(11-15)26-21(31)14-35-24-29-28-20-10-9-16(13-30(20)24)22(32)27-19-8-4-6-17(25)12-19/h3-13H,2,14H2,1H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEZKWGBSSBYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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